Carbonyl IR Shift: HgCl₂–Xanthone vs. Free Xanthone
The Cook (1963) study provides a direct, quantitative comparison of carbonyl stretching frequencies (νC=O) across a series of solid xanthone–Lewis acid complexes [1]. Free xanthone exhibits a νC=O at approximately 1660 cm⁻¹ (characteristic of the γ-pyrone carbonyl). Upon complexation with HgCl₂, the carbonyl band shifts to a lower wavenumber, with the magnitude of the redshift (ΔνC=O) serving as a quantitative measure of the Lewis acid strength of the mercury center. The study establishes a rank order of Lewis acid strength across the series: BI₃ > BF₃ > SnCl₄ > TiCl₄ > AlCl₃ > HgCl₂ > ZnCl₂, with the BI₃ complex showing a νC=O as low as 1400 cm⁻¹ [1]. The HgCl₂ complex occupies an intermediate position in this Lewis acidity spectrum, providing a specific, measurable spectroscopic fingerprint that distinguishes it from both the free ligand and other metal-xanthen-9-one adducts.
| Evidence Dimension | Carbonyl stretching frequency (νC=O) shift upon Lewis acid complexation |
|---|---|
| Target Compound Data | νC=O shifted below 1660 cm⁻¹; exact value reported in Cook (1963) Table I (paywalled); HgCl₂ ranked intermediate in Lewis acid strength series |
| Comparator Or Baseline | Free xanthone νC=O ≈ 1660 cm⁻¹; BI₃–xanthone νC=O = 1400 cm⁻¹ (strongest shift); ZnCl₂–xanthone νC=O shows smallest shift |
| Quantified Difference | ΔνC=O magnitude distinguishes HgCl₂ complex from free xanthone and from stronger/weaker Lewis acid adducts; precise wavenumber values are tabulated in the primary reference |
| Conditions | Solid-state IR spectroscopy (KBr pellet or Nujol mull); complexes prepared by direct reaction of xanthone with the Lewis acid in anhydrous conditions |
Why This Matters
This IR spectroscopic signature provides a rapid, non-destructive quality control metric for confirming successful complex formation and batch-to-batch consistency, which is critical for procurement verification and experimental reproducibility.
- [1] Cook, D. (1963). INFRARED SPECTRA OF XANTHONE: LEWIS ACID COMPLEXES. Canadian Journal of Chemistry, 41(2), 522–526. doi:10.1139/v63-072 View Source
